molecular formula C3H8O2<br>CH2-(OCH3)2<br>C3H8O2 B151124 Dimethoxymethane CAS No. 109-87-5

Dimethoxymethane

Cat. No.: B151124
CAS No.: 109-87-5
M. Wt: 76.09 g/mol
InChI Key: NKDDWNXOKDWJAK-UHFFFAOYSA-N
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Description

Dimethoxymethane, also known as methylal, is a colorless, flammable liquid with a chloroform-like odor. It is the dimethyl acetal of formaldehyde and has the chemical formula C3H8O2. This compound is known for its low boiling point, low viscosity, and excellent dissolving power .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxymethane can be synthesized through the oxidation of methanol or by the reaction of formaldehyde with methanol. One efficient method involves the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions, catalyzed by a molecularly defined nickel (II) complex . Another method includes the selective oxidation of methanol over catalysts with redox and acid functionalities .

Industrial Production Methods: Industrially, this compound is produced through a two-step process. First, methanol is oxidized to form formaldehyde in a fixed bed reactor. Then, the generated formaldehyde reacts with methanol through acetalization in a continuous stirred-tank reactor . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethoxymethane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include formaldehyde, methanol, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Industrial Applications

1.1 Solvent in Chemical Processes
DMM is primarily used as a solvent in the production of various chemicals, including adhesives and resins. Its ability to dissolve a wide range of organic compounds makes it an ideal choice for formulations in paints, varnishes, and cleaning agents .

1.2 Fuel Additive
DMM has been identified as a promising fuel or blend component due to its favorable combustion characteristics. It can be blended with diesel to enhance its performance and reduce smoke emissions . The production methods that utilize renewable resources for DMM synthesis further enhance its appeal as a sustainable fuel option .

1.3 Production of Anion-Exchange Resins
In the polymer industry, DMM is utilized in the synthesis of anion-exchange resins. These resins are important for water treatment processes and various chemical separations .

1.4 Protective Coatings and Paints
DMM serves as a key ingredient in protective coatings and paint strippers due to its strong dissolving ability compared to traditional solvents like acetone and methanol . Its low toxicity profile also makes it suitable for use in consumer products .

Pharmaceutical Applications

2.1 Synthesis of Methoxymethyl Ethers
In organic synthesis, DMM is employed to protect alcohols by forming methoxymethyl (MOM) ethers. This method is preferred over traditional procedures that may produce harmful byproducts . The use of DMM allows for cleaner reactions with reduced health risks associated with toxic reagents.

2.2 Extraction Solvent
DMM's properties make it an effective extraction solvent for pharmaceuticals, allowing for efficient separation and purification processes in drug manufacturing .

Environmental Applications

3.1 Sustainable Production Pathways
Recent research indicates that DMM can be produced through sustainable methods using bio-methanol derived from biomass gasification. This approach not only reduces reliance on fossil fuels but also minimizes greenhouse gas emissions associated with traditional fuel production methods .

3.2 Cleaner Synthetic Fuel
As a synthetic fuel, DMM has garnered attention for its potential to reduce CO2 emissions when used in transportation fuels. Its production pathways are being optimized to enhance resource efficiency and sustainability .

Case Studies

Study Focus Findings
RSC Article (2016)Synthesis MethodsExplored one-pot synthesis from methanol; highlighted catalyst performance improvements for higher yield .
ACS Publications (2018)Fuel CharacteristicsDemonstrated DMM's effectiveness as a diesel blend; noted significant reduction in emissions compared to fossil fuels .
MDPI Study (2022)Co-Production ProcessesInvestigated co-production of DMM alongside other chemicals; emphasized cost-effectiveness and environmental benefits of vapor phase oxidative carbonylation methods .

Mechanism of Action

The mechanism of action of dimethoxymethane involves its conversion to formaldehyde and methanol under acidic conditions. This conversion is facilitated by the anomeric effect, which stabilizes the gauche conformation of the molecule . The formaldehyde formed can then participate in various biochemical and chemical pathways, exerting its effects.

Comparison with Similar Compounds

  • Dimethyl ether
  • Dimethoxyethane
  • Oxymethylene ethers

Comparison: Dimethoxymethane is unique due to its low boiling point and excellent dissolving power. Compared to dimethyl ether, which is a gas at room temperature, this compound is a liquid, making it easier to handle and use in various applications. Dimethoxyethane, on the other hand, has a higher boiling point and is less volatile than this compound .

This compound’s ability to reduce soot formation in diesel engines and its use as a green solvent further highlight its uniqueness and versatility in various applications .

Biological Activity

Dimethoxymethane (DMM), also known as methylal, is an organic compound with the formula C3H8O2\text{C}_3\text{H}_8\text{O}_2 and CAS number 109-87-5. It is classified as a very volatile organic compound (VVOC) and is primarily used as a solvent in various industrial applications, including pharmaceuticals, paint stripping, and adhesives. Understanding its biological activity is crucial for assessing its safety and potential environmental impacts.

This compound is a colorless liquid with a sweet odor, exhibiting properties typical of ethers. It has a boiling point of approximately 42 °C and is miscible with water, making it suitable for various solvent applications. Its primary uses include:

  • Pharmaceuticals : As a solvent for drug formulations.
  • Paint Stripping : Effective in removing paints due to its solvent properties.
  • Aerosols and Adhesives : Utilized in the formulation of various consumer products.

Toxicological Profile

The biological activity of this compound has been evaluated through several studies focusing on its toxicity and potential health effects. Key findings include:

  • Acute Toxicity : Studies indicate that DMM has low acute toxicity, with no significant adverse effects reported at inhalation exposures up to 10,068 ppm in rats. It does not exhibit genotoxic or mutagenic properties, nor does it show developmental toxicity under standard testing conditions .
  • Metabolism : In vivo studies suggest that this compound can metabolize into formaldehyde and methanol, which are known toxicants. This metabolic pathway raises concerns regarding potential long-term exposure risks .

Case Studies

  • Acute Toxicity Study in Rats :
    • A study assessed the pH stability and acute oral toxicity of DMM in rats. Results indicated that DMM exhibited low toxicity levels, with no significant organ-specific effects observed .
  • Environmental Impact Assessment :
    • A Canadian screening assessment evaluated the ecological risks associated with DMM. The findings concluded that DMM poses low risk to human health and the environment, as it does not meet criteria for harmful effects under the Canadian Environmental Protection Act (CEPA) .

The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:

  • Central Nervous System Effects : Similar to other solvents, high concentrations of DMM may depress the central nervous system, leading to symptoms such as dizziness or headaches .
  • Chemical Reactivity : DMM's reactivity can lead to the formation of more toxic metabolites, necessitating further investigation into its long-term effects on human health .

Summary of Key Studies

Study ReferenceFocus AreaKey Findings
Screening AssessmentLow risk to human health; does not meet CEPA criteria for harmful effects.
Acute Toxicity in RatsLow acute toxicity; no organ-specific effects observed at high exposure levels.
Industrial ApplicationsEffective solvent; potential CNS depressant at high concentrations.

Additional Insights

Research indicates that while this compound has beneficial applications in various industries, its potential for toxicity and environmental impact warrants careful handling and regulation. The compound's ability to release harmful metabolites upon metabolism poses a risk that should be addressed through proper safety measures.

Q & A

Q. How can experimental setups for high-pressure oxidation of DMM be optimized to capture key reaction intermediates?

Basic Research Question
To study DMM oxidation under high-pressure conditions (20–60 bar), tubular flow reactors with controlled temperature profiles and gas chromatography (GC) equipped with thermal conductivity detectors (TCD) are recommended. Key steps include:

  • Pressure calibration : Use modular reactors with precise pressure control to simulate industrial conditions .
  • Diagnostics : Employ micro-GC systems (e.g., Agilent 3000A) to quantify reactants (DMM, C₂H₂) and products (CO, CO₂, methyl formate) with ±5% uncertainty. Chromatograms should validate retention times against standards .
  • Temperature profiling : Integrate thermocouples to monitor non-isothermal zones, as DMM conversion is sensitive to temperature gradients (e.g., 648–698 K for 40 bar) .

Q. What methodologies resolve contradictions between experimental data and kinetic models for DMM oxidation under fuel-lean conditions?

Advanced Research Question
Discrepancies arise due to incomplete mechanisms for peroxy radical formation. Solutions include:

  • Mechanism refinement : Update kinetic parameters (e.g., CBS-QB3-level theoretical calculations) for reactions involving CH₃OCHOCH₃ and CH₃OCH₂OCH₂ radicals, which dominate under lean conditions (λ = 20) .
  • Cross-validation : Compare results with independent models (e.g., Shrestha et al.'s mechanism) and adjust rate rules for O₂-addition pathways .
  • Sensitivity analysis : Use CHEMKIN-PRO’s plug-flow reactor module to isolate dominant reactions, ensuring alignment with experimental temperature-resolved profiles .

Q. How do reaction pathways for DMM consumption vary with oxygen availability in C₂H₂-DMM mixtures?

Advanced Research Question
Dominant pathways shift based on O₂ concentration:

  • H-abstraction by OH radicals : Primary pathway under stoichiometric conditions, forming CH₃OCHOCH₃ and CH₃OCH₂OCH₂ radicals .
  • β-scission vs. O₂-addition : At λ = 20 (fuel-lean), O₂-addition dominates due to higher O₂ availability, accelerating peroxy radical formation and chain-branching .
  • Rate of production (ROP) analysis : At 40 bar and 70 ppm DMM, ROP reveals >50% DMM conversion via β-scission at λ = 1, but shifts to O₂-addition at λ = 20 .

Q. What are the effects of DMM concentration on C₂H₂ oxidation kinetics at high pressures?

Basic Research Question
Higher DMM concentrations (70–280 ppm) lower the onset temperature for C₂H₂ conversion:

  • Radical promotion : DMM oxidation generates OH radicals, accelerating C₂H₂ consumption. At 60 bar, increasing DMM from 70 to 280 ppm reduces onset temperature by ~20 K .
  • Synergistic effects : Similar to dimethyl ether (DME), DMM’s ether structure facilitates low-temperature reactivity via QOOH radical formation .
  • Residence time considerations : Elevated pressure increases gas-phase residence time, enhancing radical propagation .

Q. How do recent advancements in kinetic models improve predictions of DMM oxidation under varying pressures?

Advanced Research Question
Updated mechanisms (e.g., Vermeire et al.’s model) address gaps in peroxy radical kinetics:

  • Mechanism expansion : Incorporate 151 species and 804 reactions, validated against jet-stirred reactor (JSR) and shock-tube data .
  • Pressure-dependent rate rules : Adjust parameters for β-scission and isomerization reactions to capture pressure effects (20–60 bar) .
  • Validation benchmarks : Compare modeled vs. experimental CH₂O yields, which correlate strongly under fuel-rich conditions (λ = 0.7) .

Q. What diagnostic challenges arise in distinguishing formaldehyde (CH₂O) from methanol (CH₃OH) in DMM oxidation studies?

Basic Research Question
GC analysis struggles with CH₂O/CH₃OH co-elution. Mitigation strategies include:

  • Calibration standards : Use formaldehyde-specific detectors or derivatization techniques (e.g., DNPH cartridges) .
  • Model validation : Cross-check GC results with kinetic model predictions for CH₂O, which should align under fuel-lean conditions .

Q. How does DMM compare to other oxygenates (e.g., ethanol, DME) in enhancing C₂H₂ oxidation?

Advanced Research Question
DMM outperforms ethanol due to its ether structure:

  • Low-temperature reactivity : DMM shifts C₂H₂ conversion onset by 30–50 K at 40 bar, vs. negligible effects from ethanol .
  • Radical yield : DMM’s O₂-addition pathways produce 2–3× more OH radicals than DME under λ = 20 .
  • Cross-reaction absence : No direct DMM-C₂H₂ interactions observed; effects are radical-mediated .

Q. What safety protocols are critical for handling DMM in high-pressure oxidation experiments?

Basic Research Question

  • Ventilation : Store DMM in well-ventilated, cool areas to prevent vapor accumulation (flash point: −2°C) .
  • Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), goggles, and impervious aprons. Respiratory protection (organic vapor cartridges) is mandatory during leaks .
  • Emergency response : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Properties

IUPAC Name

dimethoxymethane
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InChI

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3
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InChI Key

NKDDWNXOKDWJAK-UHFFFAOYSA-N
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Canonical SMILES

COCOC
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Molecular Formula

C3H8O2, Array
Record name METHYLAL
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Related CAS

24991-52-4
Record name Poly(oxymethylene), α-methyl-ω-methoxy-
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DSSTOX Substance ID

DTXSID1025564
Record name Dimethoxymethane
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Molecular Weight

76.09 g/mol
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Physical Description

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 42.3 °C. Density 0.864 g / cm3 at 68 °F (20 °C). Vapors heavier than air., Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor.
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Boiling Point

108 °F at 760 mmHg (USCG, 1999), 41.6 °C @ 760 MM HG, 42 °C, 111 °F
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Flash Point

0 °F (USCG, 1999), -32 °C, -26 °F (-32 °C) (OPEN CUP), -31 °C c.c., -26 °F (open cup), (oc) -26 °F
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Solubility

33 % (NIOSH, 2023), MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER, SOL IN ALL ACETONE, AND BENZENE, Water solubility: 330,000 mg/l, Solubility in water, g/100ml at 20 °C: 28.5 (good), 33%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8593 @ 20 °C/4 °C, 0.86 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.86
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Vapor Density

2.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6
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Vapor Pressure

337.08 mmHg at 70 °F (USCG, 1999), 400.0 [mmHg], 400 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 42.6, 330 mmHg
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Color/Form

COLORLESS, CLEAR LIQUID, Colorless solid.

CAS No.

109-87-5
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Melting Point

-157 °F (USCG, 1999), -105 °C, -157 °F
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Synthesis routes and methods I

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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